molecular formula C9H20O B1174177 PROPYLCYSTEINE-SULPHOXIDE CAS No. 17795-25-4

PROPYLCYSTEINE-SULPHOXIDE

Cat. No.: B1174177
CAS No.: 17795-25-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYLCYSTEINE-SULPHOXIDE (PCSO), with the systematic IUPAC name 3-(propylsulfinyl)-L-alanine and a molecular formula of C 6 H 13 NO 3 S, is a sulfur-containing amino acid derivative of natural origin . It is a key phytochemical belonging to the S-alk(en)yl cysteine sulphoxide group, which encompasses biologically active compounds found in various plant families, including Alliaceae (e.g., garlic and onions) and Brassicaceae . This compound is also known as S-Propyl-L-cysteine sulfoxide and is identified by several CAS registry numbers, including 17795-24-3 and 17795-25-4 . In botanical and phytochemical research, this compound is studied for its role as a phytoalexin, a class of compounds produced by plants to defend against pathogens . Its presence contributes to the distinctive sulfurous aroma and flavor profiles of alliaceous vegetables. The broader family of cysteine sulfoxides has garnered research interest due to demonstrated antimicrobial, chemopreventive, and metabolic properties in experimental models, suggesting significant potential for investigating the health benefits of cruciferous and alliaceous vegetables . The mechanism of action for these compounds is often linked to their enzymatic breakdown into various bioactive sulfur-containing molecules, such as thiosulfinates, which can modulate cellular and metabolic pathways . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory precautions.

Properties

CAS No.

17795-25-4

Molecular Formula

C9H20O

Synonyms

PROPYLCYSTEINE-SULPHOXIDE

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Propylcysteine Sulfoxide in Biological Systems

Elucidation of Precursor Molecules and Early Steps in Propylcysteine Sulfoxide (B87167) Biosynthesis

The formation of propylcysteine sulfoxide begins with the assembly of its core carbon and sulfur skeletons from primary metabolites. This process involves the recruitment of specific amino acids and their incorporation into the glutathione-mediated synthesis pathway, leading to the formation of key gamma-glutamyl peptide intermediates.

The biosynthetic pathway for S-alk(en)yl-L-cysteine sulfoxides, including propylcysteine sulfoxide, utilizes fundamental amino acids as its primary structural inputs. researchgate.netnih.gov The sulfur atom and the core amino acid structure are derived from L-cysteine , while the alkyl side chain's carbon framework is sourced from other amino acids, such as valine . nih.govagriculturejournals.cz

Isotope-labeling studies have provided evidence for the origin of the carbon side chains. For the related compound S-allyl-L-cysteine sulfoxide (alliin), radiolabeled valine was shown to be incorporated into the carboxypropyl group of intermediates like S-2-carboxypropyl glutathione (B108866) and S-2-carboxypropyl cysteine, demonstrating valine's role as a precursor. nih.govnih.govresearchgate.net The biosynthesis of S-1-propenyl compounds in onion also points to valine as the origin of the C3 side chain. researchgate.netnih.gov The initial and crucial step in this metabolic sequence is the incorporation of inorganic sulfate (B86663) into L-cysteine, which then serves as the central scaffold for further modifications. nih.gov

Glutathione (γ-glutamyl-cysteinyl-glycine) , a ubiquitous tripeptide in plants, plays a central role in the biosynthesis of propylcysteine sulfoxide. nih.govresearchgate.netrsc.org The pathway is initiated by the S-alk(en)ylation of the cysteine residue within the glutathione molecule. researchgate.netfrontiersin.org This step effectively links the propyl group (derived from precursors like valine) to the sulfur atom of cysteine.

Following the initial S-alk(en)ylation of glutathione, the resulting conjugate enters a processing cascade involving gamma-glutamyl peptides . nih.govsemanticscholar.org The process typically involves the sequential removal of the glycine (B1666218) and γ-glutamyl residues. nih.govresearchgate.net The removal of the glycyl group leads to the formation of γ-glutamyl-S-propyl-L-cysteine. nih.govresearchgate.net These γ-glutamyl peptides are stable intermediates that accumulate in the plant and are considered crucial precursors in the formation of the final sulfoxide compounds. nih.govfrontiersin.orgsemanticscholar.org The entire process, from glutathione to the final product, is often referred to as the γ-glutamyl cycle. nih.gov

Table 1: Key Precursor Molecules in Propylcysteine Sulfoxide Biosynthesis
Precursor MoleculeRole in BiosynthesisReference
L-CysteineProvides the core amino acid structure and the sulfur atom. nih.gov
L-ValineServes as a primary building block for the propyl side chain. researchgate.netnih.govnih.gov
GlutathioneActs as the initial acceptor of the propyl group via S-alk(en)ylation of its cysteine residue. researchgate.netfrontiersin.org
γ-Glutamyl-S-propyl-L-cysteineA key intermediate formed after the removal of glycine from the initial glutathione conjugate. nih.govresearchgate.net

Enzymatic Mechanisms Driving Thioether Formation and Subsequent Sulfoxide Oxidation

The conversion of early-stage intermediates into the final propylcysteine sulfoxide is orchestrated by a specific set of enzymes. These biocatalysts are responsible for cleaving the gamma-glutamyl group and for the critical oxidation of the sulfur atom, which defines the compound as a sulfoxide.

Two major classes of enzymes are pivotal in the later stages of propylcysteine sulfoxide biosynthesis:

Gamma-Glutamyl Transpeptidase (GGT) : This enzyme (also known as γ-glutamyl transferase, EC 2.3.2.2) is responsible for the deglutamylation step—the removal of the γ-glutamyl moiety from intermediates like γ-glutamyl-S-propyl-L-cysteine. frontiersin.orgnih.govresearchgate.net GGTs catalyze the transfer of the γ-glutamyl group to an acceptor molecule, which can be an amino acid, a peptide, or water (hydrolysis). frontiersin.orgcapes.gov.br The activity of GGT has been identified and characterized in several Allium species, including onions, where its involvement in the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides has been strongly suggested. frontiersin.orgnih.govtandfonline.com The increase in GGT activity during the sprouting of onion bulbs coincides with a decrease in γ-glutamyl peptide levels, supporting its role in this pathway. frontiersin.org

Oxidases : The final step in the formation of propylcysteine sulfoxide is the oxidation of the sulfur atom in S-propyl-L-cysteine. This S-oxygenation reaction is catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs) . nih.govnih.govresearchgate.net These enzymes utilize molecular oxygen and a cofactor like NADPH to introduce an oxygen atom onto the sulfur, converting the thioether into a sulfoxide. nih.gov While the specific FMO responsible for propylcysteine sulfoxide has been less studied than its counterpart for alliin (B105686) (S-allyl-L-cysteine sulfoxide), the mechanism is considered to be a conserved step in the biosynthesis of all Allium sulfoxides. nih.govresearchgate.net

The precise order of the deglutamylation and S-oxygenation steps has been a subject of investigation. Pulse radiolabeling studies in onion suggest that S-oxygenation may occur before the removal of the γ-glutamyl group. frontiersin.org However, the exact sequence can vary among different Allium species. frontiersin.org

Modern molecular techniques have been instrumental in identifying the genes that encode the key enzymes in the propylcysteine sulfoxide biosynthetic pathway. Transcriptomic analysis, particularly RNA-sequencing, has been applied to Allium species like chives (Allium schoenoprasum) and garlic (Allium sativum) to create a comprehensive profile of gene expression. ed.ac.uknih.govresearchgate.netnih.gov

These studies have successfully identified unigenes (unique gene sequences) corresponding to enzymes involved in sulfur assimilation and sulfoxide biosynthesis, including γ-glutamyl transpeptidase (GGT) and flavin-containing monooxygenase (FMO) . nih.govresearchgate.net By comparing gene expression levels across different tissues (e.g., leaves, stalks, bulbs) and under various conditions (e.g., post-harvest storage), researchers can deduce the primary sites of synthesis and the regulatory patterns of these genes. nih.govnih.gov For example, in postharvest chives, genes for cysteine synthesis were found to be most active in the white stalk, whereas the genes for the final steps of sulfoxide biosynthesis (GGT and FMO) showed higher expression in the green leaves, suggesting a translocation of intermediates or the final product for storage. nih.govresearchgate.net The validation of these transcriptomic findings is often performed using quantitative real-time PCR (qRT-PCR), which confirms the expression patterns of the identified candidate genes. nih.gov

Table 2: Key Enzymes and Genetic Approaches
Enzyme/ApproachFunction/ApplicationReference
Gamma-Glutamyl Transpeptidase (GGT)Catalyzes the removal of the γ-glutamyl group from peptide intermediates. frontiersin.orgnih.gov
Flavin-containing Monooxygenase (FMO)Catalyzes the S-oxygenation of S-propyl-L-cysteine to form the sulfoxide. nih.govnih.govresearchgate.net
Transcriptome Analysis (RNA-seq)Identifies and quantifies the expression of genes (e.g., for GGT, FMO) involved in the biosynthetic pathway. nih.govresearchgate.netnih.gov
Quantitative Real-Time PCR (qRT-PCR)Validates the expression levels of candidate genes identified through transcriptomics. nih.gov

Catabolism and Degradation Routes of Propylcysteine Sulfoxide in Planta

Propylcysteine sulfoxide is a stable, non-volatile compound stored within the plant's cells, likely in the cytoplasm. nih.gov However, upon tissue damage—such as cutting, crushing, or chewing—it undergoes rapid enzymatic degradation. researchgate.netnih.govrsc.org

The key enzyme in this catabolic process is alliinase (C-S lyase) , which is physically separated from its sulfoxide substrates in intact tissue, typically being located in the vacuole. nih.gov When the cellular compartments are disrupted, alliinase comes into contact with propylcysteine sulfoxide and catalyzes its conversion into highly reactive intermediates. The primary product is propylsulfenic acid , along with pyruvate (B1213749) and ammonia. nih.govmdpi.com

Propylsulfenic acid is unstable and immediately undergoes further spontaneous reactions, including self-condensation, to form a variety of volatile sulfur compounds. nih.gov These breakdown products are responsible for the characteristic sharp aroma of freshly cut Allium vegetables. In the case of propylcysteine sulfoxide degradation, thermal studies have shown that this leads to the formation of compounds such as dipropyl disulfide, dipropyl trisulfide, and propylthiol, which are significant contributors to the cooked aroma of these plants. nih.govacs.org This enzymatic and subsequent chemical breakdown represents the primary catabolic pathway for propylcysteine sulfoxide in planta. nih.govresearchgate.net

Enzymatic Cleavage by Cysteine Sulfoxide Lyases (Alliinase) and Formation of Reactive Intermediates

When plant tissues containing S-propyl-L-cysteine sulfoxide are damaged, such as by cutting or crushing, the compound comes into contact with the enzyme alliinase (officially S-alk(en)yl-L-cysteine sulfoxide lyase or cysteine sulfoxide lyase, EC 4.4.1.4), which is normally segregated from its substrate within the plant cell researchgate.netmdpi.com. Alliinase catalyzes the cleavage of the carbon-sulfur bond in S-propyl-L-cysteine sulfoxide mdpi.com.

This enzymatic action rapidly breaks down S-propyl-L-cysteine sulfoxide into three initial products:

Pyruvic acid

Ammonia

1-Propanesulfenic acid (CH₃CH₂CH₂SOH) mdpi.comnih.gov.

1-Propanesulfenic acid is a highly reactive and unstable intermediate. Its formation is the pivotal first step in the generation of a variety of subsequent sulfur-containing compounds researchgate.netnih.gov. The general mechanism of alliinase involves a pyridoxal (B1214274) phosphate (B84403) (Pxy-P) dependent reaction that leads to the formation of these unstable sulfenic acids mdpi.com.

Identification and Fate of Downstream Metabolic Products (e.g., Sulfenic Acids, Thiosulfinates)

Following their formation, the highly reactive sulfenic acid intermediates, specifically 1-propanesulfenic acid in this case, undergo rapid, non-enzymatic reactions researchgate.netmdpi.com. The primary fate of these molecules is a self-condensation reaction where two molecules of 1-propanesulfenic acid combine to form a thiosulfinate researchgate.netnih.gov.

The principal thiosulfinate formed from S-propyl-L-cysteine sulfoxide is:

Di-propyl thiosulfinate

These thiosulfinates are responsible for many of the pungent aromas and flavors characteristic of Allium vegetables rsc.orgresearchgate.net. Thiosulfinates themselves are relatively unstable and can further decompose or react to form a complex mixture of other organosulfur compounds, including polysulfides like dipropyl disulfide and dipropyl trisulfide rsc.orgnih.gov. The specific profile of these downstream products can vary depending on the conditions rsc.org.

Precursor CompoundEnzymeReactive IntermediatePrimary Downstream ProductSecondary Products
S-Propyl-L-cysteine sulfoxideAlliinase (Cysteine sulfoxide lyase)1-Propanesulfenic AcidDi-propyl thiosulfinateDipropyl disulfide, Dipropyl trisulfide

Influence of Environmental Factors on Propylcysteine Sulfoxide Biosynthesis and Accumulation

The production and storage of S-propyl-L-cysteine sulfoxide and other related sulfoxides in Allium plants are not static; they are significantly modulated by external environmental and agricultural conditions. researchgate.net Key factors include nutrient availability, particularly sulfur, and climatic conditions such as temperature. researchgate.netresearchgate.net

Nutrient Supply:

Sulfur (S): Sulfur is a fundamental component of S-propyl-L-cysteine sulfoxide. Its availability in the soil is a primary determinant of the concentration of sulfoxides in the plant. Studies on garlic have demonstrated that sulfur fertilization can significantly increase the accumulation of S-alk(en)ylcysteine sulfoxides. researchgate.net An increased supply of sulfur leads to higher levels of the precursor amino acids cysteine and glutathione, which are integral to the biosynthesis pathway. researchgate.net Research has shown that applying sulfur fertilizer at rates up to 75-100 kg per hectare proportionally increases the total sulfoxide content in garlic bulbs. nih.gov

Nitrogen (N): The influence of nitrogen fertilization is less direct. Some studies report that nitrogen supply has no significant influence on the final concentration of these sulfur compounds. researchgate.net However, high nitrogen application in combination with low sulfur availability may lead to a decrease in the concentration of organosulfur compounds as the plant allocates resources differently. researchgate.net

Climatic Factors:

Temperature: Storage and growing temperatures can affect the concentration of sulfoxide precursors. For instance, research on garlic has shown that storage at lower temperatures (4-16°C) can lead to a higher accumulation of certain S-alk(en)yl-l-cysteine sulfoxides compared to storage at warmer temperatures (24-30°C). researchgate.net

The following table summarizes the impact of key environmental factors on the accumulation of S-alk(en)ylcysteine sulfoxides, the class of compounds to which S-propyl-L-cysteine sulfoxide belongs.

Environmental FactorInfluence on Biosynthesis/AccumulationResearch Finding
Sulfur Fertilization Positive Significantly increased the cysteine, glutathione, and alliin contents of garlic leaves and bulbs. researchgate.net Application of ammonium (B1175870) sulphate increased sulfoxide content proportionally up to a certain level. nih.gov
Nitrogen Fertilization Neutral to Negative Found to have no significant independent influence on alliin content. researchgate.net High nitrogen combined with low sulfur can decrease concentrations. researchgate.net
Temperature Variable Lower storage temperatures can enhance the accumulation of certain sulfoxides in garlic compared to higher temperatures. researchgate.net

Chemical Synthesis Methodologies for Propylcysteine Sulfoxide and Its Analogues

Strategies for Stereoselective Synthesis of Propylcysteine Sulfoxide (B87167)

The sulfur atom in a sulfoxide is a stereogenic center when the two organic residues attached to it are different, which is the case for propylcysteine sulfoxide. This results in the existence of enantiomers. The control of the stereochemistry at the sulfur atom is a key challenge in the synthesis of these molecules.

The synthesis of enantiomerically enriched sulfoxides can be broadly categorized into two main approaches: chiral auxiliary-directed functionalizations and catalytic enantioselective oxidations. illinois.edu The sulfoxide group itself is conformationally stable at room temperature, with a high energy barrier to inversion, making the separation of enantiomers possible if a stereoselective synthesis is achieved. illinois.edu

One of the pioneering methods for synthesizing chiral sulfoxides involves the use of a chiral auxiliary. For instance, the Andersen synthesis utilizes a diastereoselective nucleophilic substitution reaction. illinois.edu In this approach, a sulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. These diastereomers can be separated, and subsequent reaction with an organometallic reagent, like a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically enriched sulfoxide. illinois.edu

Enzymatic methods also offer a high degree of stereocontrol. Methionine sulfoxide reductases (Msrs) are enzymes that can stereospecifically reduce sulfoxides. nih.gov For example, MsrA specifically reduces the S-epimer of methionine sulfoxide, while MsrB acts on the R-epimer. nih.gov While primarily studied in the context of methionine, these enzymes and their engineered variants are being explored for the kinetic resolution of a broader range of chiral sulfoxides, offering a potential route to enantiopure cysteine sulfoxide derivatives. acs.org

The table below summarizes key approaches for achieving stereocontrol in sulfoxide synthesis.

ApproachDescriptionKey Features
Chiral Auxiliary-Directed Synthesis A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction, and is later removed. The Andersen synthesis is a classic example. illinois.eduHigh diastereoselectivity, well-established methodology.
Catalytic Enantioselective Oxidation A prochiral sulfide (B99878) is oxidized using a chiral catalyst and an oxidant, leading to the preferential formation of one enantiomer of the sulfoxide. acsgcipr.orgAtom-economical, potential for high enantiomeric excess.
Enzymatic Methods Enzymes, such as methionine sulfoxide reductases, are used to selectively reduce one enantiomer of a racemic sulfoxide mixture (kinetic resolution). nih.govacs.orgHigh stereospecificity, mild reaction conditions.

The oxidation of the sulfide moiety in S-propylcysteine to a sulfoxide is a critical step in its synthesis. A variety of oxidizing agents and methods have been developed to achieve this transformation efficiently and selectively, minimizing over-oxidation to the corresponding sulfone.

Hydrogen peroxide is a commonly used and environmentally benign oxidant for this purpose. mdpi.com The reaction is often carried out in solvents like water or acetic acid. uni-marburg.de Other reagents that have been successfully employed for the oxidation of sulfides to sulfoxides include periodic acid catalyzed by ferric chloride, which offers a rapid and high-yielding procedure. organic-chemistry.org Urea-hydrogen peroxide in the presence of a diphenyl diselenide catalyst is another effective system for the selective oxidation of sulfides. organic-chemistry.org

Biocatalytic oxidation methods are also gaining prominence. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity, using molecular oxygen as the terminal oxidant. acsgcipr.org These enzymatic methods operate under mild conditions and are considered a green alternative to traditional chemical oxidants. acsgcipr.org

The following table presents a selection of oxidative methods for sulfoxide formation.

Oxidant/Catalyst SystemSubstrate ScopeAdvantages
Hydrogen Peroxide (H₂O₂)Broad, including S-alk(en)yl-L-cysteine derivatives. mdpi.comReadily available, environmentally friendly.
Periodic Acid (H₅IO₆) / FeCl₃General for sulfides. organic-chemistry.orgFast reaction times, excellent yields.
Urea-Hydrogen Peroxide / Diphenyl DiselenideGeneral for sulfides. organic-chemistry.orgHigh selectivity for sulfoxides.
Baeyer-Villiger Monooxygenases (BVMOs)Various sulfides. acsgcipr.orgHigh enantioselectivity, mild conditions, uses O₂ as oxidant.

Total Synthesis Routes for Propylcysteine Sulfoxide and Structurally Related Compounds

The total synthesis of propylcysteine sulfoxide and its analogues typically involves a multi-step sequence starting from readily available precursors. These synthetic routes allow for the preparation of these compounds on a larger scale than is feasible through isolation from natural sources.

A general and straightforward method for the synthesis of S-alk(en)yl-L-cysteine sulfoxides, including the propyl derivative, starts with the reaction of the corresponding alk(en)yl bromide with L-cysteine. mdpi.com This nucleophilic substitution reaction forms the S-alk(en)yl-L-cysteine intermediate. The subsequent step is the controlled oxidation of the sulfide to the sulfoxide, for which hydrogen peroxide is a common reagent. mdpi.com

For example, the synthesis of S-allyl-L-cysteine sulfoxide (alliin), a well-studied analogue of propylcysteine sulfoxide, follows this two-step sequence. mdpi.com The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents, particularly the oxidant, to prevent the formation of the sulfone byproduct.

A study on the thermal degradation of S-propylcysteine sulfoxide required the synthesis of the precursor, which was likely achieved through such a multi-step process. nih.gov

In the multi-step synthesis of peptides and amino acid derivatives containing cysteine, the use of protecting groups for the thiol functionality is essential to prevent unwanted side reactions, such as oxidation to disulfides. peptide.com A variety of protecting groups have been developed for this purpose, and their strategic use is a key aspect of the synthesis of cysteine sulfoxides.

For instance, the S-p-methoxybenzyl (MBzl) group has been used to protect the cysteine thiol during the synthesis of S-protected cysteine sulfoxides used for tryptophan-selective peptide lipidation. nih.gov The development of orthogonal protecting group strategies is particularly important for the synthesis of more complex molecules with multiple cysteine residues, allowing for the selective deprotection and modification of specific thiol groups. rsc.org

The table below highlights some common protecting groups used in cysteine chemistry.

Protecting GroupAbbreviationCleavage ConditionsApplications
AcetamidomethylAcmIodine, mercury(II) acetate (B1210297) peptide.comStable to acid, used in selective disulfide bond formation.
TritylTrtTrifluoroacetic acid (TFA), iodine peptide.comAcid-labile, useful for on-resin cyclization.
tert-ButyltBuStrong acids (e.g., HF), PhS(O)Ph/CH₃SiCl₃ in TFA mdpi.comStable to TFA and redox conditions.
4-MethoxybenzylMobStrong acids (e.g., HF, boiling TFA) mdpi.comUsed in Boc-SPPS.

Synthesis of Propylcysteine Sulfoxide Derivatives and Analogues for Mechanistic Research

The synthesis of derivatives and analogues of propylcysteine sulfoxide is crucial for investigating the structure-activity relationships and reaction mechanisms of these compounds. By systematically modifying the structure, researchers can gain insights into the role of different functional groups in their biological and chemical properties.

For mechanistic studies, various analogues of S-allyl-L-cysteine sulfoxide (alliin), such as S-methyl-L-cysteine sulfoxide (methiin) and S-ethyl-L-cysteine sulfoxide, have been synthesized. mdpi.com These compounds, differing only in the length of the alkyl chain attached to the sulfur atom, allow for the investigation of the influence of steric and electronic factors on the enzymatic and chemical reactions of cysteine sulfoxides.

Furthermore, the synthesis of heteroaromatic cysteine sulfoxide analogues, such as S-(2-thienyl)cysteine-S-oxide, has been undertaken to explore the reaction mechanisms with the enzyme alliinase and to understand the formation of colored products upon enzymatic cleavage. uni-marburg.de The synthesis of these analogues often follows similar synthetic routes to the parent compounds, involving the reaction of a suitable thiol precursor with a protected cysteine derivative, followed by oxidation.

Rational Design of Probes for Biochemical Studies

The rational design of chemical probes derived from propylcysteine sulfoxide is a strategic approach to understanding its biochemical interactions and mechanisms of action. This process involves the targeted modification of the parent molecule to incorporate reporter groups, such as fluorescent tags or affinity labels, enabling the detection and identification of its biological targets. The design of such probes is guided by a deep understanding of the chemical properties of propylcysteine sulfoxide and the anticipated nature of its interactions with biomolecules.

A key consideration in the design of these probes is the preservation of the core structural features of propylcysteine sulfoxide that are essential for its biological activity. Modifications are typically introduced at positions that are predicted to be less critical for target binding. For instance, a fluorescent dye might be attached via a flexible linker to the amine or carboxyl group, provided that these functional groups are not directly involved in the primary binding interactions with a target protein. The choice of linker is also crucial, as its length and flexibility can influence the probe's ability to access its binding site.

Another important aspect of rational probe design is the incorporation of a reactive group that can form a covalent bond with the target molecule. This is particularly useful for activity-based protein profiling (ABPP), a powerful technique for identifying enzyme targets in complex biological systems. For a propylcysteine sulfoxide-based probe, a latent reactive group could be designed to become activated upon enzymatic processing of the sulfoxide, leading to the irreversible labeling of the enzyme's active site.

The selection of the reporter tag depends on the specific application. Fluorescent probes are valuable for visualizing the subcellular localization of the target, while biotin-tagged probes are ideal for the affinity purification and subsequent identification of target proteins by mass spectrometry. The rational design process for these biochemical tools is an iterative one, often involving the synthesis and evaluation of a series of probe candidates to identify the one with the optimal balance of biological activity, target selectivity, and detection sensitivity.

Investigation of Structure-Function Relationships in Model Biochemical Systems

The investigation of structure-function relationships of propylcysteine sulfoxide and its analogues in model biochemical systems is crucial for elucidating their biological activities. These studies typically involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on a specific biological endpoint.

One of the primary areas of investigation for S-alk(en)yl cysteine sulfoxides, the class of compounds to which propylcysteine sulfoxide belongs, is their role as precursors to biologically active thiosulfinates and other sulfur-containing compounds. nih.gov Upon tissue damage, the enzyme alliinase rapidly converts these sulfoxides into sulfenic acids, which then condense to form thiosulfinates. The structure of the alkyl or alkenyl group attached to the cysteine core significantly influences the reactivity of the sulfoxide and the properties of the resulting thiosulfinate.

Studies on various analogues have revealed key structural determinants for activity. For example, the length and branching of the alkyl chain, as well as the presence of unsaturation, can affect the efficiency of the alliinase reaction and the biological properties of the downstream products. By comparing the activity of propylcysteine sulfoxide with its methyl, allyl, and propenyl analogues, researchers can deduce the importance of the propyl group for specific biological effects.

Model biochemical systems used in these investigations range from isolated enzymes to cell-based assays. For instance, the inhibitory activity of propylcysteine sulfoxide and its analogues against a particular enzyme can be quantified and compared to establish a structure-activity relationship (SAR). Similarly, cell-based models can be used to assess the impact of structural modifications on cytotoxicity, antioxidant capacity, or the induction of specific signaling pathways.

Parameter StudiedObservationImplication for Propylcysteine Sulfoxide
Alkyl Chain LengthShorter and longer alkyl chains in S-alkylcysteine sulfoxides can alter the rate of enzymatic conversion and the biological activity of the resulting products.The propyl group likely confers a specific level of reactivity and biological activity compared to its methyl or butyl analogues.
Presence of UnsaturationAlkenyl groups, such as the allyl group in alliin (B105686), often lead to more potent biological activity compared to their saturated alkyl counterparts.The saturated propyl chain in propylcysteine sulfoxide may result in different biological outcomes compared to unsaturated analogues like alliin.
StereochemistryThe stereochemistry at the sulfur atom in sulfoxides can influence their interaction with enzymes and biological targets.The specific stereoisomers of propylcysteine sulfoxide may exhibit different biological activities.
Modifications to the Cysteine CoreAlterations to the amino or carboxyl groups can impact the molecule's solubility, transport, and interaction with biological targets.These functional groups are likely important for the biological activity of propylcysteine sulfoxide.

Biochemical and Molecular Mechanisms of Action Non Clinical Focus

Interactions of Propylcysteine Sulfoxide (B87167) with Isolated Enzyme Systems

The enzymatic transformation of propylcysteine sulfoxide is a critical event, particularly upon tissue disruption in Allium plants. This process is primarily mediated by the enzyme alliinase.

Propylcysteine sulfoxide serves as a substrate for alliinase (EC 4.4.1.4), a pyridoxal-5'-phosphate-dependent enzyme. nih.gov When plant tissues are damaged, alliinase, which is typically sequestered in vacuoles, comes into contact with propylcysteine sulfoxide located in the cytoplasm. nih.gov This interaction initiates a catalytic cascade.

Studies on the kinetics of alliinase with various S-alk(en)yl cysteine sulfoxides have revealed differences in substrate specificity. While alliin (B105686) ((+)-S-allyl-L-cysteine sulfoxide) is often the preferred substrate for alliinase in many Allium species, propylcysteine sulfoxide is also readily hydrolyzed. nih.govresearchgate.net The kinetic parameters, such as the Michaelis constant (Kм) and maximum velocity (Vmax), can vary depending on the specific isoform of the enzyme and the plant species from which it is isolated. researchgate.net For instance, research on alliinase from various Allium species demonstrated that while the highest specific activity was generally observed with alliin, the enzyme still efficiently catalyzed the breakdown of other sulfoxides, including propylcysteine sulfoxide. nih.govresearchgate.net

Table 1: Substrate Specificity of Alliinase from various Allium Species

Substrate Relative Enzyme Activity (%)
(+)-S-Allyl-L-cysteine sulfoxide (Alliin) 100
(+)-S-Methyl-L-cysteine sulfoxide (Methiin) Variable
(+)-S-Propyl-L-cysteine sulfoxide (Propiin) Variable
(+)-S-(trans-1-Propenyl)-L-cysteine sulfoxide (Isoalliin) Variable

Note: Relative activities can vary significantly between different Allium species and experimental conditions.

The catalytic mechanism of alliinase involves the formation of an enzyme-substrate complex with propylcysteine sulfoxide. The reaction proceeds via an α,β-elimination mechanism. The pyridoxal-5'-phosphate cofactor plays a crucial role in this process by forming a Schiff base with the amino group of the cysteine sulfoxide. This facilitates the cleavage of the C-S bond, leading to the formation of pyruvate (B1213749), ammonia, and an unstable sulfenic acid intermediate, 1-propenesulfenic acid. dbpedia.orgresearchgate.net

This sulfenic acid is highly reactive and undergoes further transformations to produce various volatile sulfur compounds. rsc.org The specificity of alliinase for its substrates is determined by the active site's structure, which accommodates the different S-alk(en)yl side chains of the cysteine sulfoxides.

Modulation of Cellular Pathways in Plant and Microbial Model Systems

Propylcysteine sulfoxide and its metabolic products are integral to the cellular biochemistry of Allium species, influencing both primary and secondary metabolic pathways, as well as plant defense mechanisms.

Propylcysteine sulfoxide is a product of the sulfur assimilation pathway in Allium plants. fao.org Its biosynthesis is linked to primary metabolites like cysteine and glutathione (B108866). nih.govoup.comsemanticscholar.org The synthesis of S-alk(en)yl cysteine sulfoxides, including propylcysteine sulfoxide, is a significant sink for sulfur in these plants. researchgate.net The availability of sulfur in the environment can influence the concentration of these compounds in the plant tissues. researchgate.net

The biosynthetic pathway is thought to involve the S-alk(en)ylation of cysteine or a derivative, followed by oxidation of the sulfur atom to form the sulfoxide. nih.govoup.com This pathway represents a key branch of secondary metabolism in Allium species, leading to the accumulation of these flavor precursors in the bulbs and leaves. oup.comresearchgate.net

Table 2: Key Precursors in the Biosynthesis of Propylcysteine Sulfoxide

Precursor Role
Cysteine Primary source of the amino acid backbone
Glutathione Potential intermediate in the S-alk(en)ylation step
Valine Proposed as a precursor for the C3 side chain of some related sulfoxides

The alliinase-catalyzed breakdown of propylcysteine sulfoxide upon tissue damage is a key component of the plant's defense system against herbivores and pathogens. nih.govmdpi.com The volatile sulfur compounds produced from this reaction can act as repellents or toxins to insects and other herbivores. mdpi.com This rapid chemical response is a form of direct defense. mdpi.comtechscience.com

Furthermore, the release of these volatile compounds can also function as a signaling mechanism. mdpi.com They can attract natural enemies of the herbivores, an indirect defense mechanism. mdpi.comtechscience.com The production of these defensive compounds is often induced or enhanced upon herbivore attack, indicating a dynamic response to biotic stress. nih.gov The signaling pathways involved in these responses are complex and can involve phytohormones like jasmonic acid. mdpi.comnih.gov

Propylcysteine Sulfoxide as a Precursor to Biologically Active Volatile Compounds in Plants

The enzymatic cleavage of propylcysteine sulfoxide by alliinase initiates a cascade of chemical reactions that generate a variety of volatile sulfur compounds. These compounds are responsible for the characteristic aroma and flavor of onions and other related species. tandfonline.comnih.govnih.gov

Table 3: Major Volatile Compounds Derived from Propylcysteine Sulfoxide

Compound Formation Pathway Contribution to Aroma
Dipropyl disulfide Thermal degradation Pungent, sulfurous
Dipropyl trisulfide Thermal degradation Pungent, sulfurous
Propylthiol Thermal degradation Pungent, sulfurous
syn-Propanethial S-oxide Enzymatic (indirectly) Lachrymatory, pungent

Advanced Analytical Methodologies for Propylcysteine Sulfoxide Research

Chromatographic Techniques for Separation, Quantification, and Purity Assessment

Chromatography is fundamental to the analysis of propylcysteine sulfoxide (B87167), enabling its isolation and measurement. High-performance liquid chromatography is a cornerstone for quantitative analysis, while gas chromatography coupled with mass spectrometry is essential for studying its volatile breakdown products. Furthermore, the chiral nature of propylcysteine sulfoxide calls for specialized chiral chromatography techniques to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a primary technique for the quantification and purity assessment of propylcysteine sulfoxide. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. Reversed-phase (RP) HPLC is commonly employed for the analysis of polar compounds like S-alk(en)yl cysteine sulfoxides.

Method validation is a critical step to ensure the reliability of analytical data, performed in accordance with guidelines from the International Conference on Harmonisation (ICH). This process establishes the method's suitability for its intended purpose through the evaluation of several key parameters.

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the analyte peak from other potential matrix components and degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.00.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where known amounts of the analyte are added to a sample matrix and the recovery percentage is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Validation ParameterTypical Acceptance CriteriaSignificance in Propylcysteine Sulfoxide Analysis
Linearity (R²)≥ 0.999Ensures that the measured response is directly proportional to the concentration of propylcysteine sulfoxide over a given range.
Accuracy (% Recovery)98-102%Demonstrates the ability of the method to provide a result that is close to the true concentration of the analyte in the sample matrix.
Precision (% RSD)≤ 2%Indicates the reproducibility of the method when performed under the same operating conditions over a short interval of time (repeatability) and on different days (intermediate precision).
LODSignal-to-noise ratio of 3:1Defines the lowest concentration at which the presence of propylcysteine sulfoxide can be reliably detected.
LOQSignal-to-noise ratio of 10:1Establishes the minimum concentration of propylcysteine sulfoxide that can be quantified with acceptable accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Downstream Volatiles

Propylcysteine sulfoxide is a non-volatile precursor to many of the characteristic flavor and aroma compounds found in Allium species. Upon tissue damage, the enzyme alliinase cleaves propylcysteine sulfoxide to form unstable intermediates that subsequently break down into a complex mixture of volatile sulfur compounds. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and identification of these volatile downstream products.

In a typical GC-MS analysis, volatile compounds are extracted from the sample matrix, often using headspace solid-phase microextraction (HS-SPME), and then introduced into the gas chromatograph. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification.

Research on the thermal degradation of S-propylcysteine sulfoxide has identified several key volatile compounds that contribute to the aroma of processed Allium vegetables. nih.gov

Volatile CompoundChemical FormulaSignificance
Dipropyl disulfideC₆H₁₄S₂A major volatile compound contributing to the characteristic onion and garlic aroma. nih.gov
Dipropyl trisulfideC₆H₁₄S₃Contributes to the strong, pungent sulfurous notes. nih.gov
PropylthiolC₃H₈SA thiol with a potent, sharp odor. nih.gov
Dipropyl thiosulfonateC₆H₁₄O₂S₂An oxidation product of propyl-containing sulfur compounds. nih.gov

Application of Chiral Chromatography for Enantiomeric Resolution

Propylcysteine sulfoxide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers, due to the stereocenter at the sulfur atom. These enantiomers can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is crucial for a complete understanding of the compound's properties. Chiral chromatography is the most effective method for achieving this separation. nih.govshimadzu.comunife.it

Chiral separation by HPLC is typically achieved using a chiral stationary phase (CSP). nih.gov These stationary phases are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte. The differing strengths of these interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including sulfoxides. nih.govresearchgate.netmdpi.com

The development of a chiral separation method involves screening various CSPs and mobile phase compositions to find the optimal conditions for resolution. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can significantly influence the enantioselectivity. shimadzu.com

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

While chromatography is essential for separation and quantification, spectroscopic and spectrometric techniques provide detailed information about the molecular structure and connectivity of propylcysteine sulfoxide. Nuclear magnetic resonance spectroscopy and mass spectrometry are powerful tools for elucidating its structure and studying its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotope Labeling Studies

The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of the nuclei. For propylcysteine sulfoxide, the chemical shifts of the protons and carbons in the propyl group, the cysteine backbone, and adjacent to the sulfoxide group provide a unique spectral fingerprint. The following table presents representative ¹H and ¹³C NMR chemical shifts for a closely related compound, S-2-propenyl-L-cysteine sulfoxide, which can serve as a model for propylcysteine sulfoxide. researchgate.net

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
α-CH~4.0 - 4.2~52.0 - 53.0
β-CH₂~3.0 - 3.3~50.0 - 51.0
S-CH₂ (propyl)~2.8 - 3.0~35.0 - 36.0
-CH₂- (propyl)~1.7 - 1.9~15.0 - 16.0
-CH₃ (propyl)~1.0 - 1.2~12.0 - 13.0
COOH-~170.0 - 172.0

Representative NMR data based on a structural analog. researchgate.net

Isotope labeling studies are advanced NMR techniques used to trace the metabolic pathways of molecules. mdpi.com In the context of propylcysteine sulfoxide research, organisms can be supplied with precursors enriched with stable isotopes like ¹³C or ¹⁵N. By analyzing the NMR spectra of the isolated propylcysteine sulfoxide, the positions of the isotopic labels can be determined, revealing how the molecule was synthesized by the organism. This approach has been instrumental in understanding the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides in Allium species. mdpi.com

Mass Spectrometry (MS) for Metabolomics Profiling and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for the identification and quantification of compounds in complex biological samples and for elucidating their structures. mdpi.comnih.gov

Metabolomics profiling using liquid chromatography-mass spectrometry (LC-MS) allows for the comprehensive analysis of the metabolome of an organism, including the various S-substituted cysteine derivatives present in Allium species. mdpi.comnih.govopenagrar.deresearchgate.net This approach enables researchers to compare the metabolite profiles of different cultivars or samples grown under different conditions, providing insights into the biochemical diversity and factors influencing the production of compounds like propylcysteine sulfoxide. nih.govopenagrar.deresearchgate.net Untargeted metabolomics can reveal a wide range of metabolites, while targeted approaches can be used for the precise quantification of specific compounds. researchgate.net

Fragmentation analysis , often performed using tandem mass spectrometry (MS/MS), is used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to create a product ion spectrum. The fragmentation pattern provides valuable information about the structure of the precursor ion. For propylcysteine sulfoxide, fragmentation would likely involve cleavage of the C-S bonds, the C-C backbone of the cysteine moiety, and loss of small neutral molecules like water or carbon monoxide. Analysis of these fragmentation pathways helps to confirm the identity and structure of the molecule. researchgate.net

Other Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical and Conformational Analysis

The precise three-dimensional arrangement of atoms, or stereochemistry, of propylcysteine sulfoxide is critical to its biological function. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical and conformational aspects of chiral molecules like sulfoxides. This method relies on the differential absorption of left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD), which measures this differential absorption in the UV-Vis region, is particularly effective for determining the absolute configuration of the chiral sulfur center in sulfoxides. By comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations, researchers can unambiguously assign the absolute configuration as either (R) or (S). This combined experimental and theoretical approach has proven to be a reliable alternative to more complex techniques for configurational assignment of sulfoxides.

Vibrational Circular Dichroism (VCD), an infrared analogue of ECD, provides complementary information about the molecule's conformational structure in solution. VCD can confirm the presence of specific molecular conformations predicted by computational models, offering a more detailed picture of the molecule's spatial arrangement. The application of both ECD and VCD provides a comprehensive understanding of the stereochemistry and stable conformations of propylcysteine sulfoxide.

Integrated and Hyphenated Analytical Platforms for Complex Sample Analysis

The analysis of propylcysteine sulfoxide in complex biological and botanical matrices requires highly selective and sensitive analytical platforms. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of propylcysteine sulfoxide. This method offers exceptional sensitivity and specificity by separating the analyte from matrix components via LC before detecting and quantifying it using MS/MS. Isotope-labeled internal standards are often employed to ensure high accuracy. researchgate.netnih.gov LC-MS/MS methods have been developed for analogous compounds like S-methyl-L-cysteine sulfoxide, demonstrating low limits of detection in complex matrices such as human plasma and urine. researchgate.netresearchgate.net

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Cysteine Sulfoxide Analysis

ParameterMatrixValueReference
Limit of Detection (LOD)Plasma0.02 µM researchgate.net
Limit of Detection (LOD)Urine0.03 µM researchgate.net
Linearity (r²)Plasma & Urine>0.9987 researchgate.net
Quantification AccuracyNot Specified98.28 ± 5.66% researchgate.net

Metabolomics, the large-scale study of small molecules within a biological system, utilizes platforms like LC-MS/MS and GC-MS/MS to analyze propylcysteine sulfoxide in a broader biochemical context. Both targeted and untargeted approaches are employed.

Targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites. arome-science.com The LC-MS/MS methods described previously are classic examples of a targeted approach, designed to accurately quantify propylcysteine sulfoxide concentrations. researchgate.net This hypothesis-driven strategy is essential for validating the presence of the compound and determining its exact levels in various samples.

Untargeted metabolomics , in contrast, aims to comprehensively measure as many metabolites as possible in a sample in an unbiased manner. creative-proteomics.comnih.gov This discovery-oriented approach is powerful for exploring the broader metabolic impact of propylcysteine sulfoxide or for identifying it and its related metabolites in complex samples like Allium species. arxiv.org For instance, untargeted LC-MS-based metabolomics studies on onion have successfully identified various S-alk(en)yl-L-cysteine sulfoxides and their human metabolites, providing a global view of the metabolic network. arxiv.orgresearchgate.net This strategy can reveal previously unknown metabolic pathways, discover potential biomarkers, and generate new hypotheses about the compound's role in biological systems. nih.govarxiv.org

Ecological and Environmental Significance of Propylcysteine Sulfoxide

Distribution and Variation within Allium Species and Different Ecotypes

Propylcysteine sulfoxide (B87167) is one of several S-alk(en)yl cysteine sulfoxides found in the family Alliaceae. researchgate.netrsc.org Its distribution, however, is not uniform across the genus. While compounds like S-methyl-L-cysteine sulfoxide (methiin) are nearly ubiquitous, (+)-S-propyl-L-cysteine sulfoxide has been detected in a more limited and seemingly unrelated selection of Allium species. nih.gov The relative abundance of these sulfoxides, including propylcysteine sulfoxide, varies significantly among different species, contributing to their unique chemical profiles and ecological niches. nih.gov

The total content of S-alk(en)ylcysteine sulfoxides, which includes propylcysteine sulfoxide, can range dramatically from 0.02% to 1.3% of the fresh weight depending on the specific Allium species being analyzed. nih.gov Not only does the total amount differ, but the proportional representation of individual derivatives like methiin, alliin (B105686), and propiin also shows great variation. nih.gov This chemical diversity extends to different parts of a single plant, with concentrations of sulfoxides varying between the roots, bulb, stem, and leaves. researchgate.net

The concentration of propylcysteine sulfoxide within an Allium plant is not static; it is a dynamic attribute influenced by a combination of genetic predispositions and external conditions.

Cultivar: Different cultivars of the same species, such as garlic or onion, can exhibit distinct profiles and concentrations of flavor precursors, including propylcysteine sulfoxide. researchgate.net This genetic variation is a critical factor for plant breeders aiming to enhance specific traits related to flavor or pest resistance.

Growth Stage: The allocation of resources, including sulfur-containing compounds, changes throughout the plant's life cycle. In garlic, for instance, S-allyl-L-cysteine sulfoxide (alliin) accumulates in the leaves during early development and is later translocated to the developing bulb. nih.gov A similar pattern of accumulation and translocation is observed for other sulfoxides, with concentrations in different plant tissues shifting significantly during the vegetation period. researchgate.netnih.gov The content of these precursors in the bulb often increases a few weeks before harvest and continues to rise during the post-harvest curing process. nih.gov

Table 1: Factors Affecting Propylcysteine Sulfoxide Content in Allium spp.
FactorInfluence on Propylcysteine Sulfoxide ContentExample
CultivarGenetic differences lead to variations in the type and amount of sulfoxides. researchgate.netDifferent garlic cultivars possess unique flavor precursor profiles. researchgate.net
Growth StageConcentration and location within the plant change with development. researchgate.netnih.govIn garlic, precursors are translocated from leaves to bulbs as the plant matures. nih.gov
Environmental StressBiotic attacks, like insect feeding, can induce higher production. researchgate.netLeek plants increase propylcysteine sulfoxide levels in response to caterpillar damage. researchgate.net
FertilizationSoil nutrient availability (e.g., sulfur, nitrogen) can alter precursor content. nih.govSulfur fertilization can increase S-allyl-L-cysteine sulfoxide content in garlic. nih.gov

Role in Plant-Pest and Plant-Microbe Interactions

Propylcysteine sulfoxide itself is a stable, odorless compound. rsc.org Its ecological importance is realized upon tissue damage, which initiates a rapid chemical defense cascade. researchgate.netnih.gov This system is a hallmark of the Allium genus and is a primary defense against a wide range of pests and pathogens.

When plant cells are ruptured by chewing insects, grazing animals, or microbial invasion, the previously separated propylcysteine sulfoxide and the enzyme alliinase come into contact. nih.gov Alliinase, a vacuolar enzyme, swiftly hydrolyzes the cytosolic propylcysteine sulfoxide into highly reactive intermediates. nih.gov These intermediates then spontaneously rearrange to form volatile, pungent sulfur compounds, including thiosulfinates. researchgate.netrsc.org These resulting compounds are potent antimicrobial and insecticidal agents, forming the core of the plant's chemical defense. researchgate.net

The chemical defense system initiated by propylcysteine sulfoxide is a powerful deterrent. The thiosulfinates and other volatile sulfur compounds generated upon tissue damage exhibit broad bioactivity, effectively repelling herbivores and inhibiting the growth of pathogenic fungi and bacteria. researchgate.netnih.gov The induced production of propylcysteine sulfoxide in leeks after an attack by the leek moth is a clear demonstration of an active defense strategy against specialist herbivores. researchgate.net

Furthermore, the influence of these compounds extends into the soil, creating an allelopathic zone around the plant. When thiosulfinates derived from propylcysteine sulfoxide are released from the roots or decomposing plant matter, they break down into more stable compounds like dipropyl disulfides (DPDS). researchgate.net These disulfides persist in the soil and have been shown to possess significant biocidal and nematicidal properties, potentially suppressing competing plants and harmful soil-borne organisms. researchgate.net

The strategic compartmentalization of propylcysteine sulfoxide and the alliinase enzyme is a key feature of this defense system's efficiency. Propylcysteine sulfoxide is stored in the cytoplasm of mesophyll cells, while alliinase is sequestered within the cell's vacuole. nih.gov This separation prevents the activation of the defense mechanism in intact, healthy tissue, thus conserving resources. The system is triggered only when cell integrity is compromised, ensuring a rapid and targeted response precisely at the site of injury. nih.gov

The accumulation of these precursors in storage organs like bulbs is also ecologically significant. nih.gov Bulbs are vital for the plant's survival and reproduction, making them a high-value target for soil-dwelling pests and pathogens. By concentrating propylcysteine sulfoxide and other sulfoxides in these tissues, the plant ensures that its most critical parts are heavily defended. nih.gov

Fate and Transformation of Propylcysteine Sulfoxide in Environmental Matrices (e.g., Soil)

When Allium plant material is incorporated into the soil, either through root exudation or decomposition, propylcysteine sulfoxide and its derivatives enter the soil environment. The initial breakdown products, thiosulfinates, are highly reactive and transient. researchgate.net

Future Research Directions and Unexplored Avenues

Advanced Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides, including propylcysteine sulfoxide (B87167), is known to originate from glutathione (B108866). fao.orgnih.gov However, the complete enzymatic pathway and its regulation are not fully understood. While enzymes such as γ-glutamyl transpeptidase (GGT) and a flavin-containing monooxygenase (FMO) have been identified as key players in the biosynthesis of S-allylcysteine sulfoxide (alliin) in garlic, the specific enzymes responsible for the synthesis of propylcysteine sulfoxide remain largely undiscovered. fao.orgnih.gov

Future research should focus on the identification and characterization of the full suite of enzymes involved in the propylcysteine sulfoxide biosynthetic pathway. This includes the enzymes responsible for the initial S-propylation of a cysteine residue within glutathione or a related precursor, as well as the specific peptidases that cleave the γ-glutamyl and glycyl residues. Advanced "omics" technologies, such as genomics, transcriptomics, and proteomics, applied to Allium species rich in propylcysteine sulfoxide, will be instrumental in identifying candidate genes and enzymes.

Furthermore, the regulatory networks governing the biosynthesis of propylcysteine sulfoxide are a critical area for investigation. Understanding how factors such as developmental stage, environmental conditions, and stress responses influence the expression and activity of biosynthetic enzymes will provide a more complete picture of how plants modulate the production of this compound.

Table 1: Putative Undiscovered Enzymes in Propylcysteine Sulfoxide Biosynthesis

Enzymatic Step Putative Enzyme Class Potential Research Approach
S-propylation of Cysteine PrecursorGlutathione S-transferase (GST) or a novel S-alkyltransferaseEnzyme assays with propyl donors; protein purification and sequencing.
γ-Glutamyl CleavageSpecific γ-Glutamyl PeptidaseGene expression analysis correlated with compound accumulation; heterologous expression and characterization.
Glycyl CleavageCysteine-S-conjugate C-S lyase or a specific dipeptidaseMetabolite profiling in enzyme knockout/knockdown lines; substrate specificity studies.
S-oxygenationFlavin-containing monooxygenase (FMO) or a cytochrome P450 monooxygenaseComparative genomics with known FMOs; inhibitor studies.

Development of Novel Synthetic Strategies for Isomerically Pure Propylcysteine Sulfoxide

The biological activity of chiral molecules is often dependent on their stereochemistry. Propylcysteine sulfoxide possesses two chiral centers, at the carbon and sulfur atoms, meaning it can exist in four possible stereoisomeric forms. Current synthetic methods for related S-alk(en)yl cysteine sulfoxides often result in mixtures of diastereomers, which can complicate the interpretation of biological studies. google.com The development of novel, stereoselective synthetic strategies to produce isomerically pure propylcysteine sulfoxide is therefore a critical research objective.

Future synthetic efforts should explore asymmetric synthesis approaches to control the stereochemistry at both chiral centers. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic synthesis. For example, the stereoselective oxidation of S-propyl-L-cysteine to a single sulfoxide diastereomer is a key challenge that could be addressed through the development of new oxidation reagents or biocatalytic methods. The ability to produce all four stereoisomers in high purity will be essential for elucidating the specific biological roles of each isomer.

Integration of Systems Biology (e.g., Proteomics, Fluxomics) for Holistic Understanding of Propylcysteine Sulfoxide Metabolism

A comprehensive understanding of propylcysteine sulfoxide metabolism requires a systems-level approach that integrates data from multiple "omics" platforms. mdpi.comnih.gov While traditional biochemical studies have provided a foundational framework, they often fail to capture the dynamic and interconnected nature of metabolic pathways within a living organism.

Proteomics can be employed to identify and quantify the proteins involved in propylcysteine sulfoxide biosynthesis, catabolism, and transport. nih.govmdpi.com By comparing the proteomes of high- and low-propylcysteine sulfoxide-producing plants or tissues, researchers can identify key enzymes and regulatory proteins. mdpi.com Post-translational modifications of these proteins, which can significantly impact their activity, can also be investigated using proteomic techniques. nih.gov

Fluxomics , which aims to quantify the rates of metabolic reactions, can provide a dynamic view of propylcysteine sulfoxide metabolism. mdpi.comnih.gov By using stable isotope labeling and metabolic modeling, researchers can trace the flow of atoms through the biosynthetic pathway and determine the relative contributions of different precursor molecules. mdpi.com This approach can reveal metabolic bottlenecks and control points, providing valuable targets for metabolic engineering efforts aimed at enhancing the production of propylcysteine sulfoxide.

The integration of proteomics, fluxomics, and other "omics" data (e.g., transcriptomics, metabolomics) into comprehensive metabolic models will be essential for building a holistic and predictive understanding of propylcysteine sulfoxide metabolism. mdpi.comnih.gov

Exploration of Propylcysteine Sulfoxide and its Derivatives in Non-Plant Biological Models for Fundamental Mechanistic Studies

To fully understand the fundamental biological effects of propylcysteine sulfoxide and its derivatives, it is crucial to study their mechanisms of action in well-defined non-plant biological models. While the compound originates in plants, its potential interactions with animal and microbial systems warrant thorough investigation.

Early research has shown that microsomal preparations from rat liver can convert S-n-propyl-L-cysteine into its sulfoxide, indicating that mammals possess the enzymatic machinery to metabolize this compound. nih.gov Future studies should expand on this by using animal models to investigate the pharmacokinetics, metabolism, and potential physiological effects of propylcysteine sulfoxide and its downstream metabolites, such as dipropyl disulfide and dipropyl trisulfide. nih.gov These studies can help to elucidate the molecular targets and signaling pathways that are modulated by these compounds. synapse.orgnih.govnih.gov

Furthermore, in vitro studies using cell cultures can provide valuable insights into the cellular and molecular mechanisms of action. For example, investigating the effects of propylcysteine sulfoxide on gene expression, enzyme activity, and cell signaling cascades in various cell types can help to identify its primary biological targets. The use of non-plant models will be critical for determining the relevance of this plant-derived compound to other biological systems and for exploring its potential applications.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing propylcysteine-sulphoxide with high purity?

  • Methodological Answer : Synthesis typically involves cysteine alkylation with propyl bromide under controlled pH (~8–9) and temperature (25–40°C). Purification via reverse-phase HPLC or column chromatography is critical to isolate the sulphoxide form. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Key Data : Common impurities include unreacted cysteine and over-oxidized byproducts. Optimization tables for reaction time vs. yield are essential (e.g., 12h reaction yields ~65% purity, extending to 24h increases purity to >90% but risks oxidation byproducts) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For quantification, isotope dilution with deuterated internal standards minimizes matrix effects. Structural elucidation requires complementary techniques: Fourier-transform infrared spectroscopy (FTIR) for functional groups and X-ray crystallography for stereochemical confirmation .
  • Validation Criteria : Recovery rates (85–115%) and limit of detection (LOD < 0.1 ng/mL) should be reported. Cross-validate results with orthogonal methods like capillary electrophoresis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess variables such as:

  • Assay conditions (e.g., pH, temperature, cell lines).
  • Sample preparation (e.g., extraction solvents affecting compound stability).
  • Dosage ranges (e.g., nonlinear dose-response relationships).
    Meta-analysis tools (e.g., RevMan) can quantify heterogeneity (I² statistic) and identify confounding factors .
    • Case Example : A 2023 study found conflicting antioxidant activity (IC₅₀: 10 μM vs. 50 μM). Post hoc analysis revealed disparities in DPPH assay protocols (methanol vs. ethanol solvents altered radical scavenging efficiency) .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

  • Methodological Answer : Use stable isotope tracing (¹³C or ¹⁵N-labeled compounds) with tandem mass spectrometry. Employ crossover designs in animal models to control for inter-individual variability. For human studies, leverage physiologically based pharmacokinetic (PBPK) modeling to predict metabolite formation .
  • Data Integration : Combine metabolomics (untargeted LC-MS) with transcriptomics (RNA-seq) to map enzyme interactions. Report time-course data for metabolite half-lives and compartmental distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.